molecular formula C18H20BrFN2O3S B345940 1-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine CAS No. 898650-85-6

1-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine

Cat. No.: B345940
CAS No.: 898650-85-6
M. Wt: 443.3g/mol
InChI Key: GBKRYMFTPDFQFM-UHFFFAOYSA-N
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Description

1-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Methoxylation: Addition of a methoxy group to the benzene ring.

    Sulfonylation: Introduction of a sulfonyl group to the benzene ring.

    Piperazine Derivatization: Coupling of the modified benzene ring with a piperazine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying biological pathways and interactions.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine
  • 1-(4-Methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine
  • 1-(4-Bromo-5-methoxybenzenesulfonyl)-4-(4-fluorophenyl)piperazine

Uniqueness

1-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-bromo-5-methoxy-2-methylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrFN2O3S/c1-13-11-16(19)17(25-2)12-18(13)26(23,24)22-9-7-21(8-10-22)15-5-3-14(20)4-6-15/h3-6,11-12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKRYMFTPDFQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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